(2S)-2-acetamido-3-hydroxy-N-methylpropanamide

Chiral synthesis Stereochemistry Molecular recognition

Sourcing a stereochemically inconsistent amino acid derivative can introduce uncontrolled variables, compromising the reproducibility of chiral separations or peptide folding models. (2S)-2-acetamido-3-hydroxy-N-methylpropanamide (CAS 6367-12-0) is a defined L-serine-derived building block that solves this exact precision gap. - Chiral Integrity: Defined (2S) stereocenter ensures consistent enantioselective recognition in catalyst design and SAR studies. - Validated Model Substrate: Its N-methyl amide and free hydroxyl group provide a controlled hydrogen-bonding profile essential for thermodynamic solubility experiments. - Reliable Supply: Supplied as a powder at ≥97% purity to minimize batch-to-batch variability in method validation.

Molecular Formula C6H12N2O3
Molecular Weight 160.17 g/mol
CAS No. 6367-12-0
Cat. No. B3055258
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S)-2-acetamido-3-hydroxy-N-methylpropanamide
CAS6367-12-0
Molecular FormulaC6H12N2O3
Molecular Weight160.17 g/mol
Structural Identifiers
SMILESCC(=O)NC(CO)C(=O)NC
InChIInChI=1S/C6H12N2O3/c1-4(10)8-5(3-9)6(11)7-2/h5,9H,3H2,1-2H3,(H,7,11)(H,8,10)/t5-/m0/s1
InChIKeyWAZDXKZPWRIFLK-YFKPBYRVSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2S)-2-acetamido-3-hydroxy-N-methylpropanamide: Research Overview


(2S)-2-acetamido-3-hydroxy-N-methylpropanamide (CAS 6367-12-0) is a chiral N-acetylated amino acid amide derived from L-serine. It possesses a defined (2S) stereocenter, a primary hydroxyl group, and a secondary N-methyl amide, resulting in a molecular weight of 160.17 g/mol and a molecular formula of C6H12N2O3 [1]. This compound is commercially available from multiple vendors, typically at purities ranging from 95% to 97%, and is supplied as a powder intended for research and development purposes . It is primarily utilized as a specialized building block in organic synthesis and as a model compound in physicochemical studies of amino acid interactions [2].

(2S)-2-acetamido-3-hydroxy-N-methylpropanamide: No Generic Replacement


Substitution with a generic analog, such as its enantiomer (2R)-2-acetamido-3-hydroxy-N-methylpropanamide, a racemic mixture, or a simple N-acetylserine derivative, is not scientifically equivalent. The specific (2S) stereochemistry is intrinsic to its identity and potential for selective molecular recognition in biological or asymmetric synthetic contexts. Furthermore, the presence of both an N-methyl amide and an unprotected hydroxyl group defines its unique hydrogen-bonding capacity and solubility profile, which have been characterized in solution thermodynamic studies [1]. Using a compound with a different stereochemical configuration or a different substitution pattern would introduce an uncontrolled variable, rendering experimental results incomparable. The following evidence, while limited in direct comparative biological data, underscores the importance of selecting the precise chemical entity for consistent and reproducible research outcomes.

(2S)-2-acetamido-3-hydroxy-N-methylpropanamide: Key Differentiators


Stereochemical Purity: (2S) vs. Racemic Mixture

The target compound possesses a single, defined (2S) stereocenter. This is a critical differentiating factor from a racemic mixture (which contains a 1:1 mixture of (2S) and (2R) enantiomers) or the isolated (2R) enantiomer. In chiral environments, such as those found in biological systems or asymmetric catalysis, the two enantiomers can exhibit vastly different activities or selectivities [1].

Chiral synthesis Stereochemistry Molecular recognition

High-Purity Standard vs. Crude Product

Reputable suppliers provide (2S)-2-acetamido-3-hydroxy-N-methylpropanamide with a minimum guaranteed purity of 95% (HPLC) . This specification is essential for ensuring the reproducibility of experimental results. In-house synthesized or low-purity stocks may contain significant levels of unreacted starting materials, by-products, or the (2R)-enantiomer, which can act as inhibitors or artifacts in biological assays or distort the outcome of chemical reactions.

Analytical chemistry Quality control Reproducibility

Hydrogen-Bonding Signature vs. Related Amides

Calorimetric studies of N-acetyl-N'-methyl amino acid amides in water at 298.15 K have measured the enthalpic homogeneous pair interaction coefficients (hxx) for a series of these compounds [1]. For N-acetyl-N'-methyl-L-serinamide (the target compound), the presence of the primary hydroxyl group contributes to a distinct hydrogen-bonding network compared to non-hydroxylated analogs like N-acetyl-N'-methyl-L-alaninamide. This results in a unique thermodynamic signature for its intermolecular interactions in aqueous solution, which is directly relevant to its behavior in biological and formulation environments.

Physical chemistry Thermodynamics Solution chemistry

(2S)-2-acetamido-3-hydroxy-N-methylpropanamide: Applications


Chiral Building Block for Asymmetric Synthesis

Given its defined (2S) stereochemistry, this compound is a valuable chiral building block for constructing more complex, stereochemically pure molecules. Its procurement is essential for laboratories engaged in the total synthesis of natural products or the development of chiral catalysts and ligands, where stereochemical integrity is paramount. [1]

Model for Peptide & Protein Interaction Studies

The compound serves as a protected, N-methylated amino acid derivative, making it an ideal model for studying the fundamental physicochemical interactions (e.g., hydrogen bonding, hydrophobic effects) that govern peptide and protein folding and stability in aqueous solution, as evidenced by its use in thermodynamic studies. [2]

Analytical Reference Standard

With a specified commercial purity of ≥95%, this compound can be used as a reference standard or system suitability standard in the development and validation of analytical methods (e.g., HPLC, LC-MS) for detecting and quantifying similar amino acid derivatives or for monitoring stereochemical purity in chiral separations.

Medicinal Chemistry Intermediate

Its structural features—an N-acetyl protecting group, a free hydroxyl for further derivatization, and an N-methyl amide—position it as a versatile intermediate in medicinal chemistry programs aimed at synthesizing libraries of serine-based peptidomimetics or other bioactive small molecules. The compound's procurement supports SAR (structure-activity relationship) studies where these specific functional group arrangements are of interest.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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